molecular formula C32H62Cl2O2 B8210372 Bis(palmitoyl chloride)

Bis(palmitoyl chloride)

Cat. No.: B8210372
M. Wt: 549.7 g/mol
InChI Key: GPNXSRRDVWDUSE-UHFFFAOYSA-N
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Description

Palmitoyl chloride (hexadecanoyl chloride, CAS 112-67-4) is a saturated fatty acid chloride with the molecular formula C₁₆H₃₁ClO and a molecular weight of 274.87 g/mol . It is a colorless liquid with a pungent odor, highly reactive due to the electrophilic acyl chloride group. Its boiling point ranges from 194.5°C to 199°C under reduced pressure (2.27–2.6 kPa), and it is soluble in organic solvents like ether but decomposes in water or ethanol .

Properties

IUPAC Name

hexadecanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H31ClO/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2*2-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNXSRRDVWDUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)Cl.CCCCCCCCCCCCCCCC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H62Cl2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Bis(palmitoyl chloride) involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of various reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the successful formation of the compound .

Industrial Production Methods: In industrial settings, the production of Bis(palmitoyl chloride) is scaled up using optimized methods that ensure high yield and purity. These methods often involve continuous flow processes and advanced purification techniques to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions: Bis(palmitoyl chloride) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for various applications .

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. These products are often intermediates or final compounds with enhanced properties for specific applications .

Scientific Research Applications

Bis(palmitoyl chloride) has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects. In industry, it is utilized in the development of new materials and processes .

Mechanism of Action

The mechanism of action of Bis(palmitoyl chloride) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The detailed molecular mechanisms are studied to understand its potential therapeutic and industrial applications .

Comparison with Similar Compounds

Chain Length Variation in Fatty Acid Chlorides

Fatty acid chlorides differ in alkyl chain length, influencing reactivity, solubility, and application outcomes.

Compound Chain Length Molecular Formula Key Applications Notable Findings
Decanoyl chloride (C10) C10 C₁₀H₁₉ClO Esterification of cellulose Similar DS (~1) to palmitoyl chloride in MFC aerogels but shorter chain .
Lauryl chloride (C12) C12 C₁₂H₂₃ClO Hydrophobic coatings Lower yield (7.60 g) vs. palmitoyl (7.85 g) in tannin grafting .
Palmitoyl chloride (C16) C16 C₁₆H₃₁ClO Pharmaceuticals, surface modification Optimal balance of reactivity and solubility for industrial use .
Stearoyl chloride (C18) C18 C₁₈H₃₅ClO Polymer grafting Comparable peel strength to C16 in PVOH coatings; minor chain-length effects .

Key Observations :

  • Longer chains (C16–C18) provide better hydrophobicity but may reduce solubility. For example, palmitoyl chloride precipitates in aqueous peptide buffers (cLogP = 7.5), limiting its use in biological assays .
  • Shorter chains (C10–C12) offer higher solubility but lower grafting yields .

Mono- vs. Bifunctional Acid Chlorides

Bifunctional compounds like sebacoyl chloride (a C10 di-acid chloride) enable crosslinking but face steric challenges.

Compound Functionality Key Applications Notable Findings
Palmitoyl chloride Monofunctional Surface grafting Achieves DS ~1 in cellulose esterification .
Sebacoyl chloride Bifunctional Crosslinked polymers Lower DS (0.14) due to limited penetration into microfibrils .

Reactivity Trade-offs :

  • Bifunctional reagents enhance material stability but suffer from reduced grafting efficiency.
  • Monofunctional palmitoyl chloride enables deeper substrate modification .

Unsaturated vs. Saturated Chains

Oleoyl chloride (C18:1, unsaturated) exhibits distinct behavior due to its double bond.

Compound Structure Key Applications Notable Findings
Palmitoyl chloride Saturated (C16) Hydrophobic coatings Forms stable crystalline layers on polymers .
Oleoyl chloride Unsaturated (C18:1) Flexible coatings Higher grafting yield (8.36 g vs. 7.85 g for C16) due to improved mobility .

Functional Impact :

  • Unsaturated chains introduce kinks, enhancing material flexibility but reducing thermal stability.

Fluorinated Alternatives

Fluorinated acid chlorides (e.g., pentadecafluorooctanoyl chloride) offer superior hydrophobicity but raise cost and toxicity concerns.

Compound Contact Angle (CA) Key Applications Notable Findings
Palmitoyl chloride 165° Superhydrophobic surfaces Micro-nano-binary topography mimics fluorinated surfaces .
Pentadecafluorooctanoyl chloride >170° High-performance coatings Higher CA but limited by cost/toxicity .

Practical Considerations :

  • Palmitoyl chloride serves as a cost-effective, less toxic alternative to fluorinated compounds .

Q & A

Q. What are the standard protocols for synthesizing and purifying bis(palmitoyl chloride)?

Bis(palmitoyl chloride) is typically synthesized via the reaction of palmitic acid with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous, aprotic solvents (e.g., dichloromethane or dimethyl sulfoxide). Critical steps include maintaining a moisture-free environment to prevent hydrolysis and using stoichiometric excess of the chlorinating agent to ensure complete conversion. Purification involves vacuum distillation or column chromatography under inert conditions. Post-synthesis characterization via 1^1H/13^13C NMR and FTIR confirms acyl chloride formation and purity .

Q. Which analytical techniques are essential for characterizing bis(palmitoyl chloride)?

Key techniques include:

  • NMR spectroscopy to verify the absence of residual palmitic acid and confirm the acyl chloride structure.
  • FTIR spectroscopy to identify characteristic C=O (1770–1820 cm⁻¹) and C-Cl (590–630 cm⁻¹) stretches.
  • Elemental analysis to validate stoichiometry.
  • Karl Fischer titration to ensure low water content (<0.1%). Reproducible data requires calibration against certified standards and adherence to protocols outlined in experimental sections of peer-reviewed journals .

Q. How should researchers handle and store bis(palmitoyl chloride) to maintain stability?

Bis(palmitoyl chloride) is hygroscopic and hydrolyzes rapidly in aqueous environments. Storage under argon or nitrogen at 2–8°C in sealed, dark glass containers is recommended. Pre-use distillation or desiccation (e.g., molecular sieves) ensures reactivity. Handling in gloveboxes or Schlenk lines minimizes moisture exposure .

Advanced Research Questions

Q. How can discrepancies in reported grafting efficiencies of bis(palmitoyl chloride) on polymeric substrates be resolved?

Contradictions often arise from differences in substrate pretreatment, solvent polarity, or reaction duration. To address this:

  • Control experiments comparing solvent systems (e.g., DMSO vs. THF) and substrate activation (e.g., plasma treatment).
  • Surface characterization via XPS or AFM to quantify grafting density.
  • Kinetic studies under controlled humidity to assess hydrolysis interference. Cross-referencing with fluorinated acyl chloride analogs (e.g., pentadecafluorooctanoyl chloride) can isolate solvent vs. substrate effects .

Q. What strategies optimize bis(palmitoyl chloride) reactivity in large-scale esterification or amidation reactions?

Optimization involves:

  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or DMAP to enhance nucleophilic attack.
  • Solvent selection : High-polarity aprotic solvents (e.g., DMF) improve solubility and reaction homogeneity.
  • Temperature gradients : Stepwise heating (25°C → 60°C) balances reaction rate and byproduct suppression. Pilot-scale trials should include inline FTIR monitoring to track acyl chloride consumption .

Q. How can computational modeling aid in predicting bis(palmitoyl chloride) reaction pathways?

Density functional theory (DFT) simulations can model:

  • Transition states of nucleophilic acyl substitution to predict regioselectivity.
  • Solvent effects on reaction thermodynamics via COSMO-RS. Validated models require experimental benchmarking using kinetic data (e.g., Arrhenius plots) and spectroscopic intermediates .

Q. What are the ethical and reproducibility considerations when publishing bis(palmitoyl chloride)-based research?

  • Data transparency : Full disclosure of synthetic protocols, including solvent batch numbers and storage conditions.
  • Reproducibility checks : Independent replication by co-authors or collaborators.
  • Ethical sourcing : Declaration of acyl chloride suppliers and purity certifications. Journals like Beilstein Journal of Organic Chemistry mandate detailed experimental sections and raw data deposition .

Methodological Framework for Research Design

  • Experimental validation : Use PICOT (Population, Intervention, Comparison, Outcome, Time) framework to structure hypotheses, e.g., "Does bis(palmitoyl chloride) grafting on cellulose (P) using graft-on-graft architecture (I) yield higher hydrophobicity (O) than linear grafting (C) within 24 hours (T)?" .
  • Data contradiction analysis : Apply root-cause analysis (RCA) to isolate variables (e.g., humidity, catalyst loading) contributing to inconsistent results .

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